molecular formula C14H20N2O3 B248263 N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide

N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide

Cat. No. B248263
M. Wt: 264.32 g/mol
InChI Key: WZOYXGGODLPWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures and neurodegeneration. N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds used in research.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Another direction is to investigate the potential use of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide and its effects on neuronal function and survival.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide acts as a modulator of the GABA system and has several biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential therapeutic applications of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide involves the reaction between 3-methoxybenzoyl chloride and 4-morpholinepropanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide as a white crystalline solid. The purity of N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide can be improved through recrystallization from a suitable solvent.

properties

Product Name

N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(11-13)15-14(17)5-6-16-7-9-19-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17)

InChI Key

WZOYXGGODLPWRP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2

Origin of Product

United States

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